6-deoxyerythronolide B

Beschreibung

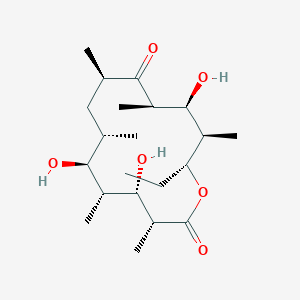

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

15797-36-1 |

|---|---|

Molekularformel |

C21H38O6 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |

InChI-Schlüssel |

HQZOLNNEQAKEHT-IBBGRPSASA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

Isomerische SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |

Kanonische SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

Synonyme |

3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-deoxyerythronolide B Synthase (DEBS): Discovery and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-deoxyerythronolide B synthase (DEBS) is a giant polyketide synthase (PKS) responsible for the biosynthesis of this compound (6-dEB), the macrocyclic core of the widely used antibiotic erythromycin (B1671065). This technical guide provides a comprehensive overview of the discovery, function, and experimental investigation of DEBS. It details the modular architecture of this enzymatic assembly line, the catalytic activities of its constituent domains, and the genetic regulation of its expression in the producing organism, Saccharopolyspora erythraea. Furthermore, this guide includes detailed experimental protocols for the cloning, expression, purification, and functional analysis of DEBS, serving as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and synthetic biology.

Discovery and Historical Perspective

The journey to understanding this compound synthase (DEBS) began with the discovery of the antibiotic erythromycin.

Timeline of Key Discoveries:

| Year | Discovery | Key Contributors |

| 1949 | Erythromycin is first isolated from a soil sample from the Philippines.[1] | Abelardo Aguilar |

| 1952 | The discovery of erythromycin is officially reported by McGuire et al.[1][2] | McGuire et al. (Eli Lilly) |

| 1990 | The erythromycin biosynthetic gene cluster (ery) is cloned from Saccharopolyspora erythraea.[3] | Tuan et al. |

| 1992 | The three large multienzyme polypeptides of DEBS (DEBS 1, DEBS 2, and DEBS 3) are identified.[4] | |

| 2001 | Successful heterologous expression of the entire DEBS assembly line in Escherichia coli is achieved, enabling detailed biochemical studies.[5] | Pfeifer et al. |

| 2008 | The transcriptional regulator BldD is identified as a key activator of the erythromycin biosynthetic gene cluster.[6][7] | Chng et al. |

The initial discovery of erythromycin in 1949 from a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) marked a significant milestone in the development of macrolide antibiotics.[1] Subsequent decades of research focused on elucidating the complex biosynthetic pathway of this important therapeutic agent. A pivotal moment in this endeavor was the cloning and sequencing of the erythromycin gene cluster in the early 1990s.[3] This revealed the genetic blueprint for a massive modular enzyme system, this compound synthase (DEBS), responsible for assembling the polyketide core of erythromycin.[4] The heterologous expression of functional DEBS in more tractable hosts like E. coli in the early 2000s opened the floodgates for detailed mechanistic and structural studies, solidifying DEBS as the archetypal modular polyketide synthase.[5]

Function and Catalytic Mechanism

DEBS is a Type I modular polyketide synthase that functions as an enzymatic assembly line to produce this compound (6-dEB).[8] The entire synthase is composed of three large homodimeric proteins: DEBS 1, DEBS 2, and DEBS 3, encoded by the eryAI, eryAII, and eryAIII genes, respectively.[4][9] These three proteins are organized into a loading module and six extension modules, each responsible for one cycle of chain elongation and modification.[8]

Modular Architecture

Each of the three DEBS proteins is a large polypeptide with a molecular weight in the range of 300-370 kDa.[8] The entire DEBS complex is comprised of a loading didomain, six extension modules, and a terminal thioesterase (TE) domain.[8][10]

Table of DEBS Protein Properties:

| Protein | Gene | Number of Modules | Molecular Weight (kDa) |

| DEBS 1 | eryAI | Loading Module & Modules 1-2 | ~370 |

| DEBS 2 | eryAII | Modules 3-4 | ~370 |

| DEBS 3 | eryAIII | Modules 5-6 & TE Domain | ~330 |

Domain Organization and Function

Each module within DEBS contains a set of catalytic domains that carry out specific enzymatic reactions. The minimal set of domains in an extension module includes a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[8][9] Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present in a module to modify the β-keto group of the growing polyketide chain.[8]

-

Acyltransferase (AT): Selects the appropriate extender unit, typically (2S)-methylmalonyl-CoA for DEBS, and transfers it to the ACP domain.[8][11]

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain and the extender units via a phosphopantetheinyl arm and presents them to the other catalytic domains.[8]

-

Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (attached to the KS domain) and the extender unit (attached to the ACP domain), thus elongating the chain by two carbons.[8][12]

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group with specific stereochemistry.[8]

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form an α,β-double bond.[8]

-

Enoyl Reductase (ER): Reduces the α,β-double bond to a saturated carbon-carbon bond.[8]

-

Thioesterase (TE): The terminal domain that catalyzes the release of the completed polyketide chain from the ACP of the final module, typically through intramolecular cyclization to form the macrolactone ring of 6-dEB.[8][13]

Quantitative Data on DEBS Domain Kinetics:

| Domain | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| DEBS 1-TE (bimodular) | (2RS)-methylmalonyl-CoA | 17 | 0.84 | - |

| DEBS AT3 | (2S)-methylmalonyl-CoA | - | - | ~30-fold higher than for Malonyl-CoA |

| PikAIII/PikAIV Docking Domains | - | 73 (K_D) | - | - |

Biosynthesis of this compound

The biosynthesis of 6-dEB is a highly orchestrated process that proceeds as follows:

-

Initiation: The loading didomain primes the synthase by loading a propionyl-CoA starter unit onto the ACP of the loading module.

-

Elongation and Modification: The propionyl group is transferred to the KS domain of module 1. The AT domain of module 1 loads a methylmalonyl-CoA extender unit onto the ACP. The KS domain then catalyzes the condensation of the propionyl starter unit with the methylmalonyl extender unit. The resulting β-keto group is then modified by the KR domain.

-

Chain Transfer: The elongated and modified chain is transferred from the ACP of the current module to the KS domain of the subsequent module.

-

Iterative Cycles: This process of elongation, modification, and chain transfer is repeated for a total of six cycles, with each module adding a methylmalonyl-derived two-carbon unit and performing specific modifications.

-

Termination and Cyclization: After the sixth module, the completed linear polyketide chain is transferred to the terminal thioesterase (TE) domain, which catalyzes its cyclization to form the 14-membered macrolactone ring of this compound.[8]

Genetic Regulation of DEBS Expression

The biosynthesis of erythromycin in Saccharopolyspora erythraea is tightly regulated, and the expression of the ery gene cluster is controlled by a complex regulatory network. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster does not contain a pathway-specific regulatory gene.[6]

The Role of BldD

A key transcriptional regulator of the ery genes is BldD, a protein that also plays a crucial role in the morphological differentiation of Saccharopolyspora erythraea.[6][7] BldD acts as a transcriptional activator by directly binding to the promoter regions of the ery gene cluster.[6]

-

BldD Binding Sites: BldD recognizes and binds to specific DNA sequences within the promoter regions of the ery genes. The consensus binding site for the homologous BldD in Streptomyces coelicolor has been identified as AGTgA(n)mTCACc.[16] In S. erythraea, a similar putative binding site, AGTGC(n)9TCGAC, has been identified in the promoter regions of the ery cluster.[6]

The regulation by BldD links the onset of secondary metabolism, including erythromycin production, to developmental cues such as nutrient limitation.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of DEBS.

Cloning of the eryA Gene Cluster from Saccharopolyspora erythraea

Objective: To isolate the large (~30 kb) eryA gene cluster encoding DEBS 1, 2, and 3.

Materials:

-

Saccharopolyspora erythraea genomic DNA

-

Cosmid vector (e.g., SuperCos 1)[17]

-

Restriction enzymes (e.g., MboI)[17]

-

T4 DNA Ligase

-

Lambda phage packaging extract[17]

-

E. coli host strain (e.g., XL1-Blue MR)[17]

-

LB agar (B569324) plates with appropriate antibiotics

Protocol:

-

Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from S. erythraea using a standard protocol for actinomycetes.

-

Partial Restriction Digest: Partially digest the genomic DNA with the restriction enzyme MboI to generate large fragments in the range of 35-45 kb.[17]

-

Vector Preparation: Digest the cosmid vector with a compatible restriction enzyme (e.g., BamHI) and dephosphorylate the ends.

-

Ligation: Ligate the size-selected genomic DNA fragments into the prepared cosmid vector using T4 DNA Ligase.

-

In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial packaging extract.[17]

-

Transfection and Library Screening: Transfect the E. coli host strain with the packaged cosmids and plate on selective LB agar to generate a genomic library. Screen the library by colony hybridization using a labeled probe derived from a known ery gene (e.g., ermE, the erythromycin resistance gene).[3]

-

Cosmid Mapping and Characterization: Isolate positive cosmid clones and map the inserts using restriction digestion and DNA sequencing to confirm the presence of the entire eryA gene cluster.[17]

Heterologous Expression of DEBS in Escherichia coli

Objective: To produce functional DEBS proteins in a heterologous host for biochemical studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3) or a derivative like BAP1)[5][18]

-

Expression vectors (e.g., pET series or compatible plasmids for co-expression)

-

Plasmids carrying the eryAI, eryAII, and eryAIII genes under the control of an inducible promoter (e.g., T7 promoter)

-

Plasmid carrying the gene for a phosphopantetheinyl transferase (e.g., sfp from Bacillus subtilis) for post-translational modification of the ACP domains[5]

-

LB medium with appropriate antibiotics

-

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

-

Propionate (for feeding experiments)[19]

Protocol:

-

Strain Engineering: If not using a pre-engineered strain like BAP1, introduce the sfp gene into the chromosome of the E. coli expression host.[5]

-

Transformation: Co-transform the E. coli host with the expression plasmids carrying the three eryA genes.

-

Culture Growth: Grow the transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Low-Temperature Incubation: Shift the culture temperature to 18-22°C and continue incubation for 12-24 hours to promote proper protein folding of the large DEBS proteins.[20]

-

Cell Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant DEBS Proteins

Objective: To purify the large DEBS proteins from the E. coli cell lysate.

Materials:

-

Cell pellet from heterologous expression

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM DTT, protease inhibitors)

-

Lysozyme (B549824), DNase I

-

Sonciator or French press

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using His-tagged proteins)

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Size-exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-300)

-

Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

Protocol:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography (for tagged proteins): Load the clarified lysate onto an equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the His-tagged DEBS protein with elution buffer.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation (alternative initial step): As an alternative to affinity chromatography for untagged proteins, perform a fractional ammonium sulfate precipitation to enrich for the large DEBS proteins.[15]

-

Hydrophobic Interaction Chromatography (HIC): Further purify the protein using HIC, which is effective for separating large proteins.[15]

-

Size-Exclusion Chromatography (SEC): As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column to separate the large DEBS proteins from smaller contaminants and aggregates.[15]

-

Protein Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store in a suitable buffer at -80°C.

In Vitro Polyketide Synthase (PKS) Enzyme Assay

Objective: To measure the catalytic activity of the purified DEBS enzyme.

Materials:

-

Purified DEBS proteins

-

Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.2, 2.5 mM DTT, 1 mM EDTA)

-

Propionyl-CoA (starter unit)

-

(2S)-Methylmalonyl-CoA (extender unit)

-

NADPH (for modules containing KR and ER domains)

-

[1-¹⁴C]-Propionyl-CoA or [2-¹⁴C]-methylmalonyl-CoA (for radiolabeling)

-

Quenching solution (e.g., ethyl acetate)

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the purified DEBS proteins. Pre-incubate at 30°C for 5 minutes.

-

Initiation: Start the reaction by adding the substrates: propionyl-CoA and radiolabeled methylmalonyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously to extract the polyketide product.

-

Extraction and Analysis: Centrifuge to separate the phases. Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

-

Quantification: Resuspend the dried product in a small volume of a suitable solvent and quantify the amount of radioactivity incorporated into the product using liquid scintillation counting.

-

Product Identification: The extracted product can be further analyzed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) to confirm the identity of 6-dEB.

Crystallization of DEBS Domains

Objective: To obtain protein crystals of individual DEBS domains for X-ray crystallographic structure determination.

Materials:

-

Highly purified and concentrated DEBS domain protein (e.g., a KS-AT didomain or a TE domain)

-

Crystallization screens (various commercially available kits)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution (typically contains the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene (B1197577) glycol)

Protocol:

-

Protein Preparation: The protein must be highly pure (>95%) and concentrated (typically 5-20 mg/mL) in a low-salt buffer.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein solution with an equal volume of the reservoir solution from a crystallization screen on the cover slip (hanging drop) or in the well (sitting drop).

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to improve crystal size and quality.

-

Cryo-protection and Harvesting: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution to prevent ice formation upon freezing. Carefully harvest the crystal using a small loop and flash-cool it in liquid nitrogen.[21]

-

X-ray Diffraction: Mount the frozen crystal on a goniometer in an X-ray beam and collect diffraction data.

Visualizations

DEBS Biosynthetic Pathway for this compound

Caption: The modular assembly line of this compound synthase (DEBS).

Transcriptional Regulation of the ery Gene Cluster by BldD

Caption: Transcriptional activation of the ery gene cluster by the BldD regulator.

Conclusion

This compound synthase stands as a paradigm for modular polyketide synthases, offering profound insights into the biosynthesis of complex natural products. The elucidation of its structure and function has not only unraveled the intricate process of erythromycin biosynthesis but has also paved the way for the bioengineering of novel polyketides with potential therapeutic applications. The experimental protocols and regulatory insights provided in this guide aim to equip researchers with the knowledge and tools necessary to further explore and manipulate this remarkable enzymatic machinery. As our understanding of PKSs continues to deepen, the potential for rational design and production of new bioactive compounds through synthetic biology approaches holds immense promise for the future of drug discovery and development.

References

- 1. In vitro Reconstitution and Analysis of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bldD Gene of Streptomyces coelicolor A3(2): a Regulatory Gene Involved in Morphogenesis and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The BldD Protein from Streptomyces coelicolor Is a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of the macrocycle-forming thioesterase domain of the erythromycin polyketide synthase: Versatility from a unique substrate channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. Structural basis for binding specificity between subclasses of modular polyketide synthase docking domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient purification and kinetic characterization of a bimodular derivative of the erythromycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BldD is a direct regulator of key developmental genes in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 18. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

The Assembly Line of an Antibiotic: A Technical Guide to 6-Deoxyerythronolide B Biosynthesis in Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic erythromycin (B1671065), a cornerstone in clinical medicine, originates from the intricate metabolic pathways of the soil bacterium Saccharopolyspora erythraea. At the heart of its biosynthesis lies the construction of its polyketide core, 6-deoxyerythronolide B (6-dEB). This complex process is orchestrated by a remarkable enzymatic assembly line, the this compound synthase (DEBS), a type I modular polyketide synthase (PKS). Understanding the molecular mechanics of this system is paramount for the rational engineering of novel antibiotics and the optimization of industrial fermentation processes. This guide provides an in-depth technical overview of the core processes in 6-dEB biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic.

The Genetic Blueprint: The ery Gene Cluster

The biosynthesis of erythromycin is encoded by a cluster of over 20 genes, collectively known as the ery genes.[1] These genes are organized into several transcriptional units, with the core 6-dEB synthesis machinery encoded by the eryA genes (eryAI, eryAII, and eryAIII). These three large genes code for the three multifunctional polypeptides that constitute the DEBS enzyme complex: DEBS1, DEBS2, and DEBS3.

The Molecular Machine: this compound Synthase (DEBS)

DEBS is a marvel of enzymatic engineering, comprising a loading module and six extension modules distributed across the three polypeptides. Each module is responsible for one cycle of polyketide chain elongation and modification. The entire synthase is a homodimer of the three-protein complex.

The assembly process begins with the loading domain (LD) of DEBS1, which primes the synthase with a propionyl-CoA starter unit. Subsequently, each of the six extension modules catalyzes the addition of a methylmalonyl-CoA extender unit to the growing polyketide chain.

Each module contains a conserved set of catalytic domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheine arm, shuttling them between the various catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (transferred from the ACP of the previous module) and the extender unit loaded on its own module's ACP.

In addition to these core domains, specific modules contain auxiliary domains that modify the β-keto group formed after each condensation:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoylreductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.

The specific combination of these auxiliary domains in each module dictates the final chemical structure of the polyketide backbone. The process culminates at the sixth module, where a Thioesterase (TE) domain catalyzes the cyclization and release of the completed 14-membered macrolactone, 6-dEB.

Quantitative Insights into DEBS Activity

The efficiency and kinetics of the DEBS assembly line and its individual components have been the subject of extensive study. The following tables summarize key quantitative data from in vitro reconstitution experiments and analyses of individual domains.

| Enzyme/Module | Substrate(s) | Product | k_cat (min⁻¹) | K_M (µM) | Reference(s) |

| Full DEBS (reconstituted) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | This compound | 1.1 | - | [2] |

| DEBS1 + DEBS2 + TE (trimodular) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Triketide lactone | 2.5 | - | [2] |

| DEBS1 + TE (bimodular) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | Diketide lactone | 21 | - | [2] |

| DEBS Module 2 + TE | (2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Methylmalonyl-CoA, NADPH | Reduced triketide lactone | - | - | [3] |

| DEBS Module 3 + TE | (2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Methylmalonyl-CoA | Triketide ketolactone | - | - | [3] |

| Domain | Module | Substrate | k_cat (min⁻¹) | K_M (µM) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) | Reference(s) |

| AT | 3 | Methylmalonyl-CoA | - | - | ~200-fold higher than for Malonyl-CoA | [4] |

| AT | 3 | Malonyl-CoA | - | - | - | [4] |

| KS | 1 | Propionyl-ACP | - | - | - | [5] |

| KR | 6 | Diketide substrate | Activity abolished by Y->F, S->A, or K->E mutation | - | - | [6] |

Signaling and Regulation: The Role of BldD

The biosynthesis of erythromycin is tightly regulated and linked to the developmental lifecycle of S. erythraea. A key global regulator, BldD , plays a crucial role in activating the expression of the ery genes. BldD is a DNA-binding protein that recognizes specific sequences in the promoter regions of the ery gene cluster.[1][2] This binding is thought to alleviate transcriptional repression, thereby initiating the production of the enzymatic machinery required for 6-dEB synthesis. The activity of BldD itself is controlled by various cellular signals, including nutrient availability, thus coupling antibiotic production to the physiological state of the cell.

Experimental Protocols

A variety of molecular and biochemical techniques are employed to study the biosynthesis of 6-dEB. Below are detailed methodologies for key experiments.

Gene Disruption in Saccharopolyspora erythraea using CRISPR-Cas9

This protocol describes the targeted disruption of a gene involved in 6-dEB biosynthesis.

Materials:

-

S. erythraea strain

-

CRISPR-Cas9 editing plasmid (containing Cas9 expression cassette, sgRNA expression cassette, and a repair template with flanking homology arms)

-

E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

-

ISP4 medium for conjugation

-

Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

-

PCR reagents and primers for verification

Procedure:

-

Design and Construction of the CRISPR-Cas9 Plasmid:

-

Design a 20-bp sgRNA sequence targeting the gene of interest. Ensure it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the target genome.

-

Synthesize and clone the sgRNA sequence into a suitable vector containing a constitutively expressed Cas9 gene.

-

Construct a repair template consisting of two ~1-kb homology arms flanking the desired deletion or insertion.

-

Clone the repair template into the CRISPR-Cas9 plasmid.[7][8]

-

-

Conjugation:

-

Grow the S. erythraea recipient strain in liquid medium to mid-log phase.

-

Grow the E. coli donor strain containing the CRISPR-Cas9 plasmid in LB medium with appropriate antibiotics.

-

Wash both recipient and donor cells and mix them in a 1:1 ratio.

-

Spot the cell mixture onto ISP4 agar (B569324) plates and incubate at 30°C for 16-20 hours to allow conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. erythraea exconjugants (e.g., apramycin) and a counter-selective antibiotic for the E. coli donor (e.g., nalidixic acid).

-

Incubate the plates at 34°C until colonies appear.

-

-

Verification of Gene Disruption:

-

Isolate genomic DNA from the exconjugant colonies.

-

Perform PCR using primers flanking the target gene to confirm the deletion or insertion.

-

Sequence the PCR product to verify the precise genetic modification.

-

Analysis of ery Gene Expression by Northern Blotting

This protocol allows for the detection and quantification of specific ery gene transcripts.

Materials:

-

Total RNA isolated from S. erythraea at different time points of fermentation.

-

Denaturing agarose (B213101) gel (with formaldehyde).

-

MOPS running buffer.

-

Nylon membrane.

-

UV crosslinker.

-

Hybridization buffer.

-

Radioactively or non-radioactively labeled DNA probe specific to the ery gene of interest.

-

Washing buffers (low and high stringency).

-

Phosphorimager or X-ray film.

Procedure:

-

RNA Electrophoresis:

-

Denature 10-20 µg of total RNA per sample by heating in formamide/formaldehyde-containing loading buffer.

-

Separate the RNA by size on a denaturing agarose gel.

-

-

Transfer:

-

Transfer the RNA from the gel to a nylon membrane via capillary blotting overnight.

-

-

Crosslinking and Hybridization:

-

UV-crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer at 65°C for at least 1 hour.

-

Add the denatured, labeled DNA probe to the hybridization buffer and incubate overnight at 65°C.

-

-

Washing and Detection:

-

Wash the membrane with low stringency buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.

-

Wash the membrane with high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at 65°C to remove non-specifically bound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.

-

Quantification of 6-dEB Production by HPLC-MS

This method provides a sensitive and specific means of quantifying 6-dEB from fermentation broths.

Materials:

-

S. erythraea fermentation broth.

-

Ethyl acetate (B1210297) for extraction.

-

Anhydrous sodium sulfate.

-

Methanol for reconstitution.

-

HPLC system with a C18 column.

-

Mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

6-dEB standard.

Procedure:

-

Sample Preparation:

-

Adjust the pH of the fermentation broth to ~8.5.

-

Extract the 6-dEB from the broth with an equal volume of ethyl acetate by vigorous shaking.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol.

-

-

HPLC-MS Analysis:

-

Inject the reconstituted extract onto a C18 HPLC column.

-

Elute with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).

-

Monitor the eluent using a mass spectrometer in positive ion mode.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of 6-dEB ([M+H]⁺ = 401.3) for quantification.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of a 6-dEB standard.

-

Determine the concentration of 6-dEB in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow

The study of 6-dEB biosynthesis often follows a logical workflow, from genetic manipulation to the analysis of the final product.

Conclusion

The biosynthesis of this compound in Saccharopolyspora erythraea is a paradigm for modular polyketide synthesis. A deep understanding of the genetics, enzymology, and regulation of this pathway is not only of fundamental scientific interest but also holds immense potential for the bio-engineering of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore and manipulate this fascinating biosynthetic machinery. As our tools for genetic manipulation and biochemical analysis continue to advance, so too will our ability to harness the power of these microbial cell factories for the betterment of human health.

References

- 1. pnas.org [pnas.org]

- 2. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecificity of Ketoreductase Domains of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model of structure and catalysis for ketoreductase domains in modular polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Crucial Role of 6-Deoxyerythronolide B in the Biosynthesis of Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 6-deoxyerythronolide B (6-dEB) as the macrocyclic precursor to the clinically significant antibiotic, erythromycin (B1671065). We will delve into the intricate enzymatic cascade that transforms this foundational scaffold into the final bioactive molecule, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Introduction: The Erythromycin Biosynthetic Pathway

Erythromycin, a 14-membered macrolide antibiotic, is produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex, multi-step process orchestrated by a series of enzymes encoded by the ery gene cluster. The journey begins with the synthesis of the macrolactone core, this compound (6-dEB), by a large modular enzyme complex known as this compound synthase (DEBS).[1][2] Subsequent tailoring reactions, including hydroxylations and glycosylations, modify 6-dEB to produce the final active compound, erythromycin A.[1][3]

The Genesis of the Macrolactone Core: this compound Synthase (DEBS)

The formation of 6-dEB is a remarkable feat of biocatalysis, carried out by the Type I modular polyketide synthase (PKS), DEBS.[4][5] This enzymatic assembly line consists of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), organized into a loading domain and six extension modules.[2] Each module is responsible for one cycle of polyketide chain elongation and modification.

The synthesis initiates with the loading of a propionyl-CoA starter unit onto the loading domain. Subsequently, each of the six extension modules catalyzes the condensation of a methylmalonyl-CoA extender unit, progressively building the polyketide chain. Within each module, a specific set of catalytic domains—including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)—determines the structure and stereochemistry of the growing chain.[6] The final step is the cyclization of the linear polyketide chain by a thioesterase (TE) domain, releasing the 14-membered macrolactone, 6-dEB.[2]

Post-PKS Tailoring: The Transformation of 6-dEB to Erythromycin

Once synthesized, 6-dEB undergoes a series of enzymatic modifications to become erythromycin. These post-PKS tailoring reactions are crucial for the antibiotic's biological activity.

C6-Hydroxylation by Cytochrome P450 EryF

The first tailoring step is the stereospecific hydroxylation of 6-dEB at the C6 position to form erythronolide B (EB).[1][7] This reaction is catalyzed by the cytochrome P450 monooxygenase, EryF.[8][9] This hydroxylation is a critical rate-limiting step in the overall biosynthetic pathway.[8]

Glycosylation: Attachment of Deoxysugars by EryBV and EryCIII

Following hydroxylation, two deoxysugar moieties are sequentially attached to the erythronolide B core. These glycosylation steps are essential for the antibiotic's activity.

-

First Glycosylation (EryBV): The glycosyltransferase EryBV catalyzes the attachment of L-mycarose to the C3 hydroxyl group of erythronolide B, forming 3-O-α-mycarosylerythronolide B (MEB).[1][10]

-

Second Glycosylation (EryCIII): The glycosyltransferase EryCIII then attaches D-desosamine to the C5 hydroxyl group of MEB, yielding erythromycin D.[3][11]

Final Hydroxylation and Methylation Steps

The final steps in the biosynthesis of the most common form, erythromycin A, involve a second hydroxylation and a methylation reaction:

-

C12-Hydroxylation (EryK): The cytochrome P450 monooxygenase, EryK, hydroxylates erythromycin D at the C12 position to produce erythromycin C.[7][12]

-

C3"-O-Methylation (EryG): Finally, the methyltransferase EryG catalyzes the methylation of the mycarose (B1676882) sugar at the C3" position of erythromycin C to yield erythromycin A.[1]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of erythromycin from 6-dEB.

Table 1: Titers of Erythromycin Precursors in Heterologous Production Systems

| Compound | Host Organism | Titer (mg/L) |

| This compound (6-dEB) | Escherichia coli | ~10 - 210 |

| Erythromycin C | Escherichia coli | ~0.4 |

| Erythromycin D | Escherichia coli | ~0.5 |

Data compiled from multiple sources involving engineered strains and varying fermentation conditions.[5][13][14]

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| DEBS (reconstituted) | Propionyl-CoA, Methylmalonyl-CoA | - | 1.1 | - |

| EryF (S. erythraea) | This compound | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the erythromycin biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

General Protocol for Recombinant Protein Expression in E. coli

-

Vector Construction: Clone the gene of interest (e.g., eryF, eryK, eryBV, eryCIII, or DEBS subunits) into a suitable E. coli expression vector, often containing an affinity tag (e.g., His6-tag) for purification.

-

Transformation and Culture: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in an appropriate medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) pre-equilibrated with lysis buffer.

-

Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the target protein using an elution buffer containing a high concentration of a competing agent (e.g., 250-500 mM imidazole).

-

Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

5.2.1. DEBS Activity Assay (Continuous Spectrophotometric)

This assay measures the consumption of NADPH, which is stoichiometrically related to the formation of 6-dEB.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Sodium Phosphate buffer (pH 7.2)

-

2.5 mM DTT

-

1 mM EDTA

-

500 µM Propionyl-CoA

-

1 mM Methylmalonyl-CoA

-

2 mM NADPH

-

-

Enzyme Addition: Add the purified, reconstituted DEBS proteins (DEBS1, DEBS2, and DEBS3) to the reaction mixture to a final concentration of 1-5 µM.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30°C) using a UV-Vis spectrophotometer.

-

Calculation: Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M-1cm-1). The turnover rate of DEBS can be determined from this rate.

5.2.2. EryF/EryK Hydroxylase Activity Assay (HPLC-based)

This assay measures the formation of the hydroxylated product from the respective substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Potassium Phosphate buffer (pH 7.4)

-

100 µM Substrate (6-dEB for EryF; Erythromycin D for EryK)

-

1 mM NADPH

-

A suitable electron transfer system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase)

-

-

Enzyme Addition: Add the purified EryF or EryK enzyme to a final concentration of 0.5-2 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

-

Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the formation of the product (Erythronolide B for EryF; Erythromycin C for EryK) by HPLC or LC-MS.

5.2.3. EryBV/EryCIII Glycosyltransferase Activity Assay (General Protocol)

This assay measures the transfer of a sugar moiety to the acceptor molecule.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM DTT

-

200 µM Acceptor substrate (Erythronolide B for EryBV; MEB for EryCIII)

-

500 µM Donor sugar nucleotide (TDP-L-mycarose for EryBV; TDP-D-desosamine for EryCIII)

-

-

Enzyme Addition: Add the purified EryBV or EryCIII enzyme to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction at 30°C for 1-4 hours.

-

Quenching and Analysis: Stop the reaction and analyze the formation of the glycosylated product (MEB for EryBV; Erythromycin D for EryCIII) by HPLC or LC-MS/MS.

Analytical Methods

HPLC-MS/MS Method for Quantification of Erythromycin Precursors

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (6-dEB, EB, MEB, Erythromycin D, Erythromycin C, etc.).

-

-

Quantification: Generate a standard curve using authentic standards of each analyte to quantify their concentrations in the samples.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Biosynthetic pathway from 6-dEB to Erythromycin A.

Caption: General workflow for recombinant enzyme purification.

Caption: Workflow for HPLC-MS/MS analysis of erythromycin precursors.

Conclusion

This compound stands as the molecular cornerstone upon which the complex architecture of erythromycin is built. Understanding the intricate enzymatic machinery that constructs and subsequently modifies this macrocyclic precursor is paramount for efforts in synthetic biology, metabolic engineering, and the development of novel antibiotics. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to harnessing the power of this remarkable biosynthetic pathway. The continued exploration of these enzymes and their mechanisms will undoubtedly pave the way for the creation of new and improved macrolide therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The DEBS paradigm for type I modular polyketide synthases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erythronolide synthase - Wikipedia [en.wikipedia.org]

- 6. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Engineered EryF hydroxylase improving heterologous polyketide erythronolide B production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of cytochrome P450eryF involved in erythromycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broadened Glycosylation Patterning of Heterologously Produced Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the Glycosyltransferase EryCIII in Complex with its Activating P450 Homologue EryCII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Reconstruction of erythromycin macrocyclic lactone synthesis pathway in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Reconstitution and Analysis of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro reconstitution and analysis of the this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Modular Organization of the 6-Deoxyerythronolide B Synthase (DEBS)

Abstract

The this compound synthase (DEBS) is a prototypical modular polyketide synthase (PKS) responsible for the biosynthesis of the macrolide core of the antibiotic erythromycin (B1671065).[1][2][3] Its remarkable assembly-line architecture, comprised of a series of enzymatic modules, has made it a paradigm for understanding and engineering polyketide biosynthesis. This technical guide provides a comprehensive overview of the modular organization of DEBS, including its constituent polypeptides, modules, and enzymatic domains. It further details experimental protocols for studying this megasynthase and presents key quantitative data. Visualizations of the modular arrangement, catalytic cycle, and experimental workflows are provided to facilitate a deeper understanding of this complex enzymatic machinery, which holds significant promise for the synthetic biology and drug development fields.[4][5]

Introduction to this compound Synthase (DEBS)

This compound (6-dEB) is the macrocyclic aglycone precursor to the broad-spectrum antibiotic erythromycin A. Its biosynthesis is catalyzed by the this compound synthase (DEBS), a large multi-enzyme complex found in the bacterium Saccharopolyspora erythraea. DEBS is a Type I modular PKS, characterized by its organization into a series of modules, each responsible for one cycle of polyketide chain elongation and modification.[1][3][6]

The entire DEBS system is composed of three large homodimeric polypeptides: DEBS1, DEBS2, and DEBS3.[1][6][7] Each polypeptide contains two modules, resulting in a total of six extension modules that sequentially build the polyketide chain from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[3] The final polyketide chain is then cyclized and released by a terminal thioesterase domain.[1][7]

Modular and Domain Organization

The modular nature of DEBS is central to its function. Each of the three proteins acts as a scaffold for two modules, with the exception of DEBS1 which also contains a loading didomain. Each module, in turn, is a collection of covalently linked enzymatic domains that carry out specific catalytic steps.

Polypeptide and Module Composition

The DEBS assembly line is a massive complex, with each of its three constituent proteins having a monomeric mass exceeding 300 kDa.[1][8] The modular and domain organization is outlined below.

| Polypeptide | Constituent Modules | Approximate Size (per monomer) |

| DEBS1 | Loading Didomain, Module 1, Module 2 | > 300 kDa |

| DEBS2 | Module 3, Module 4 | > 300 kDa |

| DEBS3 | Module 5, Module 6, Thioesterase Domain | > 300 kDa |

Enzymatic Domains

Each module contains a set of core domains for chain elongation, and additional, optional domains for processing the β-keto group of the growing polyketide chain.

| Domain | Abbreviation | Function |

| Ketosynthase | KS | Catalyzes the decarboxylative condensation between the growing polyketide chain and the extender unit. |

| Acyltransferase | AT | Selects the appropriate extender unit (methylmalonyl-CoA) and transfers it to the ACP. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm, and shuttles them between the active sites of the module.[1] |

| Ketoreductase | KR | Stereospecifically reduces the β-keto group to a hydroxyl group. The KR in module 3 is inactive (KR⁰).[3] |

| Dehydratase | DH | Eliminates a water molecule from the β-hydroxyacyl intermediate to form an enoyl intermediate. |

| Enoylreductase | ER | Reduces the enoyl intermediate to a saturated acyl intermediate. |

| Thioesterase | TE | Catalyzes the release of the final polyketide chain from the ACP of module 6, typically accompanied by macrocyclization to form the 14-membered lactone ring of 6-dEB.[1][7] |

Quantitative Data

| System | Maximum Turnover Rate (min⁻¹) |

| Full Hexamodular DEBS | 1.1 |

| Trimodular Derivative (Modules 1-3) | 2.5 |

| Bimodular Derivative (Modules 1-2) | 21 |

Data sourced from a study on the in vitro reconstitution of the complete DEBS system.[9]

Visualizing the DEBS Machinery

To better understand the organization and function of DEBS, the following diagrams illustrate its modular architecture, the catalytic cycle of a single module, and a typical experimental workflow for its study.

References

- 1. proteopedia.org [proteopedia.org]

- 2. pnas.org [pnas.org]

- 3. Reprogramming a module of the this compound synthase for iterative chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steps towards the synthetic biology of polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyketide biosynthesis: understanding and exploiting modularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Mechanistic Analysis of Protein Interactions in Module 3 of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. In vitro Reconstitution and Analysis of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution and analysis of the this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Domains of 6-Deoxyerythronolide B Synthase (DEBS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic domains of the 6-Deoxyerythronolide B Synthase (DEBS), a prototypical modular polyketide synthase (PKS). DEBS is responsible for the biosynthesis of this compound (6-dEB), the macrocyclic core of the antibiotic erythromycin (B1671065).[1][2] Understanding the structure, function, and interplay of these domains is critical for harnessing the potential of PKSs in synthetic biology and drug development.

Introduction to DEBS Architecture

The DEBS assembly line is a marvel of natural engineering, comprising three large multifunctional proteins: DEBS1, DEBS2, and DEBS3.[2] Each protein is a homodimer, and together they house a loading module and six extension modules.[3][4] Each extension module is responsible for one cycle of polyketide chain elongation and contains a conserved set of core enzymatic domains: a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[2][5] Additionally, modules may contain a Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) for processing the growing polyketide chain.[2] The process culminates with the Thioesterase (TE) domain, which catalyzes the release and cyclization of the final product.[2][6]

dot

Core Enzymatic Domains: Function and Mechanism

Ketosynthase (KS) Domain

The Ketosynthase (KS) domain is the condensing enzyme of the PKS module. It catalyzes the decarboxylative Claisen condensation between the growing polyketide chain, tethered to its active site cysteine, and the extender unit attached to the ACP domain.[2] This reaction extends the polyketide chain by two carbons. The KS domain exhibits substrate specificity, accepting the growing chain from the preceding module's ACP.[7]

Acyltransferase (AT) Domain

The Acyltransferase (AT) domain is the "gatekeeper" of monomer incorporation.[5] It selectively recognizes and transfers a specific extender unit, typically methylmalonyl-CoA in the case of DEBS, onto the phosphopantetheine arm of the ACP domain.[2][8] The specificity of the AT domain is a major determinant of the final polyketide structure.

Acyl Carrier Protein (ACP) Domain

The Acyl Carrier Protein (ACP) is a small, acidic protein that acts as a mobile carrier for the growing polyketide chain and the extender units.[9] A flexible phosphopantetheine prosthetic group is attached to a conserved serine residue, and its terminal thiol group forms a thioester bond with the acyl intermediates.[9] The ACP shuttles these intermediates between the various catalytic domains within a module.[2]

Ketoreductase (KR) Domain

The Ketoreductase (KR) domain, when present and active, reduces the β-keto group, formed by the KS-catalyzed condensation, to a hydroxyl group.[2] This reduction is NADPH-dependent. The stereochemistry of the resulting hydroxyl group is determined by the specific KR domain.[4]

Dehydratase (DH) Domain

The Dehydratase (DH) domain catalyzes the dehydration of the β-hydroxyacyl intermediate, generated by the KR domain, to form an α,β-double bond.[10] This introduces unsaturation into the polyketide backbone.

Enoylreductase (ER) Domain

The Enoylreductase (ER) domain, if present, reduces the α,β-double bond created by the DH domain to a single bond, resulting in a fully saturated carbon chain at that position.[2] This reduction is also NADPH-dependent.

Thioesterase (TE) Domain

The Thioesterase (TE) domain is the final catalytic domain in the DEBS assembly line. It catalyzes the release of the completed polyketide chain from the ACP of the last module.[6] In the case of DEBS, the TE domain facilitates an intramolecular esterification, leading to the formation of the 14-membered macrolactone ring of 6-dEB.[2][11]

// Nodes ACP_H [label="ACP-SH", fillcolor="#4285F4"]; AT [label="AT", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Ext [label="ACP-S-Extender", fillcolor="#4285F4"]; KS_Chain [label="KS-S-Chain", fillcolor="#FBBC05"]; KS_H [label="KS-SH", fillcolor="#FBBC05"]; Condensation [label="Condensation", shape=diamond, style=filled, fillcolor="#34A853"]; ACP_Keto [label="ACP-S-β-ketoacyl", fillcolor="#4285F4"]; KR [label="KR", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_OH [label="ACP-S-β-hydroxyacyl", fillcolor="#4285F4"]; DH [label="DH", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Enoyl [label="ACP-S-α,β-enoyl", fillcolor="#4285F4"]; ER [label="ER", shape=diamond, style=filled, fillcolor="#EA4335"]; ACP_Sat [label="ACP-S-saturated", fillcolor="#4285F4"]; Transfer [label="Chain Transfer\nto next KS", shape=diamond, style=filled, fillcolor="#34A853"];

// Edges ACP_H -> AT [label="Extender-CoA"]; AT -> ACP_Ext; KS_Chain -> Condensation; ACP_Ext -> Condensation; Condensation -> ACP_Keto; Condensation -> KS_H [label="CO2"]; ACP_Keto -> KR [label="NADPH"]; KR -> ACP_OH [label="NADP+"]; ACP_OH -> DH; DH -> ACP_Enoyl [label="H2O"]; ACP_Enoyl -> ER [label="NADPH"]; ER -> ACP_Sat [label="NADP+"]; ACP_Sat -> Transfer; KS_H -> KS_Chain [label="Incoming Chain"];

caption [label="Figure 2. Catalytic cycle of a single DEBS module.", shape=plaintext, fontcolor="#202124", fontsize=12]; }

Structural Analysis of DEBS Domains

High-resolution structural information is crucial for understanding the mechanism of DEBS domains and for rational protein engineering. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. [12][13] 4.3.1. X-ray Crystallography:

This technique provides a static, high-resolution three-dimensional structure of a protein. [12][13] Protocol Outline:

-

Crystallization: The purified protein is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find conditions that promote the formation of well-ordered crystals. [14]2. Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. [12]3. Structure Determination: The diffraction data is processed to determine the electron density map of the protein, from which an atomic model is built and refined. [14] 4.3.2. NMR Spectroscopy:

NMR spectroscopy is particularly useful for studying the structure and dynamics of smaller domains, such as the ACP, in solution. [1] Protocol Outline:

-

Isotope Labeling: The protein is expressed in media containing 15N and/or 13C isotopes.

-

Data Acquisition: A series of NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.

-

Structure Calculation: The experimental restraints are used to calculate an ensemble of structures that are consistent with the NMR data.

Conclusion

The enzymatic domains of DEBS represent a highly coordinated and efficient molecular machine for the synthesis of complex polyketides. A thorough understanding of each domain's function, mechanism, and interactions is paramount for the successful engineering of PKSs to produce novel bioactive compounds. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly advancing field.

References

- 1. Solution structure and proposed domain–domain recognition interface of an acyl carrier protein domain from a modular polyketide synthase | Semantic Scholar [semanticscholar.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Probing the interactions of an acyl carrier protein domain from the this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogramming a module of the this compound synthase for iterative chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. Structural and Mechanistic Analysis of Protein Interactions in Module 3 of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymology of Acyl Carrier Protein-Dependent Synthases in Escherichia coli [escholarship.org]

- 10. Stereospecificity of the Dehydratase Domain of the Erythromycin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of the macrocycle-forming thioesterase domain of the erythromycin polyketide synthase: Versatility from a unique substrate channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of Erythromycin Synthesis: A Technical Guide to Polyketide Chain Elongation in 6-dEB Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms driving polyketide chain elongation in the biosynthesis of 6-deoxyerythronolide B (6-dEB), the macrocyclic core of the antibiotic erythromycin.[1] We will dissect the intricate enzymatic machinery of the this compound synthase (DEBS), a prototypical modular polyketide synthase (PKS), focusing on the quantitative aspects of its catalytic domains and the experimental protocols used to elucidate their function.

The Modular Architecture of 6-dEB Synthase (DEBS)

The biosynthesis of 6-dEB is a remarkable example of a metabolic assembly line. It is carried out by three large multifunctional proteins, DEBS1, DEBS2, and DEBS3, which are organized into a loading didomain, six extension modules, and a terminal thioesterase (TE) domain.[2] Each extension module is responsible for one cycle of polyketide chain elongation and contains a conserved set of catalytic domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[2][3] Optional domains, such as ketoreductases (KRs), dehydratases (DHs), and enoyl reductases (ERs), are present in specific modules to modify the β-keto group of the growing polyketide chain.[3]

The Mechanism of Polyketide Chain Elongation

The process of chain elongation in 6-dEB synthesis is a cyclic process involving a precise sequence of enzymatic reactions within each module.

Step 1: Extender Unit Loading by the Acyltransferase (AT) Domain

The AT domain acts as the gatekeeper, selecting the correct extender unit, which for all six extension modules of DEBS is (2S)-methylmalonyl-CoA.[4] The AT domain catalyzes the transfer of the methylmalonyl group from its CoA thioester to the phosphopantetheine arm of the ACP, forming a methylmalonyl-ACP.[5] This reaction proceeds via a ping-pong mechanism involving an acyl-enzyme intermediate.[2]

Step 2: Chain Translocation and Decarboxylative Condensation by the Ketosynthase (KS) Domain

The KS domain orchestrates the central carbon-carbon bond-forming reaction. It first catalyzes the transfer of the growing polyketide chain from the ACP of the preceding module to a cysteine residue in its own active site. Subsequently, it catalyzes a decarboxylative Claisen condensation between the KS-bound polyketide chain and the methylmalonyl-ACP. This reaction extends the polyketide chain by two carbons and generates a β-ketoacyl-ACP intermediate.[6]

Step 3: β-Keto Group Processing by Reductive Domains

Following the condensation reaction, the β-keto group of the elongated chain can be modified by a series of reductive enzymes if they are present in the module. The ketoreductase (KR) domain, when active, reduces the β-keto group to a hydroxyl group in an NADPH-dependent manner.[2] Further modifications by dehydratase (DH) and enoyl reductase (ER) domains can lead to the formation of a double bond and its subsequent reduction, respectively.

Step 4: Intermodular Chain Translocation

Once the elongation and processing steps within a module are complete, the elongated and modified polyketide chain, still attached to the ACP, is transferred to the KS domain of the next module in the assembly line, initiating another round of chain elongation. This unidirectional translocation is a key feature of modular PKSs.[7]

Quantitative Analysis of DEBS Catalysis

Understanding the kinetics of the individual enzymatic domains is crucial for rational engineering of PKSs. While a complete kinetic dataset for all DEBS domains is not available in the public literature, several studies have provided valuable quantitative insights.

| Enzyme/Domain | Substrate(s) | kcat (min⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| DEBS (fully reconstituted) | Propionyl-CoA, Methylmalonyl-CoA, NADPH | 1.1 | - | - | [5] |

| DEBS (bimodular derivative) | - | 21 | - | - | [5] |

| DEBS (trimodular derivative) | - | 2.5 | - | - | [5] |

| DEBS AT3 | Methylmalonyl-CoA (hydrolysis) | 0.43 ± 0.01 | 3.3 ± 0.3 | 2.2 x 10³ | [2] |

| DEBS AT3 | Malonyl-CoA (hydrolysis) | 0.012 ± 0.001 | 3.1 ± 0.8 | 6.5 x 10¹ | [2] |

| DEBS AT3 | Methylmalonyl-CoA (transacylation to ACP3) | 2.5 ± 0.1 | 4.9 ± 0.6 | 8.5 x 10³ | [2] |

| DEBS AT3 | Malonyl-CoA (transacylation to ACP3) | 0.06 ± 0.01 | 3.5 ± 1.1 | 2.9 x 10² | [2] |

| DSZS AT (trans-AT) | Malonyl-CoA | - | 2-10 | ~5 orders of magnitude higher than for methylmalonyl-CoA or ethylmalonyl-CoA | [8] |

| KirCII (trans-AT) | Ethylmalonyl-CoA | - | 2-10 | - | [8] |

Table 1: Kinetic Parameters of DEBS and Associated Acyltransferases. This table summarizes available kinetic data for the overall DEBS system and individual acyltransferase domains. Note the significantly higher catalytic efficiency of DEBS AT3 for its cognate substrate, methylmalonyl-CoA.

Experimental Protocols

Detailed experimental protocols are essential for the study of PKS mechanisms. Below are outlines of key assays used to characterize the enzymatic activities of DEBS domains.

Acyltransferase (AT) Activity Assay (Continuous Coupled Enzymatic Assay)

This assay continuously monitors the AT-catalyzed release of Coenzyme A (CoASH) by coupling it to the NADH-producing reaction of α-ketoglutarate dehydrogenase.[2]

Materials:

-

Purified AT domain

-

Purified holo-ACP

-

(Methyl)malonyl-CoA

-

α-ketoglutarate

-

NAD⁺

-

α-ketoglutarate dehydrogenase

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM DTT)

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing all components except the (methyl)malonyl-CoA in a microplate well.

-

Initiate the reaction by adding the (methyl)malonyl-CoA substrate.

-

Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.

-

Calculate the initial rate of reaction from the linear portion of the progress curve.

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated.

Ketosynthase (KS) Activity Assay (Fluorescence Transfer Assay)

This assay measures the ability of a KS domain to be acylated by a substrate by monitoring the transfer of a fluorescently labeled acyl group from an ACP.[9]

Materials:

-

Purified KS domain (or KS-containing module)

-

Purified fluorescently labeled holo-ACP

-

Acyl-S-N-acetylcysteamine (acyl-SNAC) substrate

-

Assay buffer

-

SDS-PAGE analysis equipment

Procedure:

-

Incubate the KS domain with the acyl-SNAC substrate to allow for acylation of the active site cysteine.

-

Add the fluorescently labeled holo-ACP to the reaction. The ACP will transfer its fluorescent label to the KS only if the active site is not already occupied by the acyl-SNAC substrate.

-

Quench the reaction and analyze the products by SDS-PAGE.

-

Visualize the gel using a fluorescence scanner. The degree of fluorescence transfer to the KS band is inversely proportional to the KS's ability to accept the acyl-SNAC substrate.

Ketoreductase (KR) Activity Assay (NADPH Depletion Assay)

This spectrophotometric assay monitors the activity of KR domains by measuring the consumption of NADPH.

Materials:

-

Purified KR domain (or KR-containing module)

-

β-ketoacyl-ACP substrate

-

NADPH

-

Assay buffer

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the KR domain and the β-ketoacyl-ACP substrate in a cuvette.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve.

Visualizing the Mechanism of Chain Elongation

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes in polyketide chain elongation.

Caption: Overview of a single polyketide chain elongation cycle within a DEBS module.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereospecificity of Ketoreductase Domains of the this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Conserved Active Site Residues in the Ketosynthase Domain of an Assembly Line Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reprogramming a module of the this compound synthase for iterative chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

initial isolation and characterization of 6-deoxyerythronolide B

An In-depth Technical Guide to the Initial Isolation and Characterization of 6-Deoxyerythronolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and structural characterization of this compound (6-dEB), the first macrocyclic intermediate in the biosynthesis of the antibiotic erythromycin (B1671065). This document details the original experimental protocols, summarizes key quantitative data, and visualizes the biosynthetic and isolation workflows.

Introduction

This compound is the aglycone precursor to the clinically significant erythromycin family of antibiotics.[1] Its discovery and characterization were pivotal in understanding the biosynthesis of polyketide natural products. The initial isolation of 6-dEB was accomplished in 1967 by J. R. Martin and W. Rosenbrook from a mutant strain of Streptomyces erythreus (now Saccharopolyspora erythraea) that was blocked in the normal erythromycin biosynthetic pathway.[2] This breakthrough provided the first tangible evidence of a stable, enzyme-free intermediate in erythromycin biosynthesis, paving the way for decades of research into polyketide synthases and the engineered biosynthesis of novel antibiotics.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is critical for its detection, purification, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈O₆ | [3] |

| Molecular Weight | 386.5 g/mol | [3] |

| Monoisotopic Mass | 386.26683893 Da | [3] |

| CAS Number | 15797-36-1 | [3] |

| IUPAC Name | (3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [3] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on various spectroscopic techniques. The following table summarizes key spectral features.

| Spectroscopic Technique | Key Data and Observations |

| Infrared (IR) Spectroscopy | Bands indicative of hydroxyl groups, a lactone carbonyl group, and a ketone carbonyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex proton and carbon spectra consistent with a 14-membered macrolide ring with multiple stereocenters. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation patterns that aid in structural confirmation. The API-MS spectrum of 6-dEB reveals five major families of fragments.[4] |

Biosynthesis of this compound

This compound is synthesized by a large, multi-modular enzyme complex known as this compound synthase (DEBS).[5] The biosynthesis begins with a propionyl-CoA starter unit, which is sequentially condensed with six molecules of (2S)-methylmalonyl-CoA over seven modules of the DEBS enzyme complex. Each module is responsible for one cycle of chain elongation and modification. The final step involves the thioesterase (TE) domain, which catalyzes the cyclization and release of the 14-membered macrolactone ring.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the .

Fermentation of the Blocked Mutant

A mutant strain of Saccharopolyspora erythraea incapable of producing erythromycin is cultured in a suitable fermentation medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote the accumulation of biosynthetic intermediates.

Isolation and Purification Workflow

The isolation of 6-dEB from the fermentation broth is a multi-step process involving extraction and chromatography.

Caption: Workflow for the isolation of this compound.

Characterization Methods

-

Chromatography: Thin-layer chromatography (TLC) is employed to monitor the purification process and assess the purity of the isolated fractions.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as hydroxyls and carbonyls.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed carbon skeleton and stereochemistry of 6-dEB.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural information.[4]

Conclusion

The was a landmark achievement in the study of natural product biosynthesis. It provided the first direct evidence for a stable macrocyclic intermediate in erythromycin formation and laid the groundwork for understanding the complex enzymatic machinery of polyketide synthases. The methodologies developed for its isolation and the data from its characterization remain fundamental to the ongoing research and development of novel macrolide antibiotics.

References

- 1. Structure and mechanism of the this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the biosynthesis of the erythromycins. II. Isolation and structure of a biosynthetic intermediate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-6-Deoxyerythronolide B | C21H38O6 | CID 121904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. API-mass spectrometry of polyketides. II. Fragmentation analysis of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Mechanism of the this compound Synthase | Annual Reviews [annualreviews.org]

An In-depth Technical Guide on the Biological Activity of 6-deoxyerythronolide B and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary